1-methyl-N-(3-methylbutan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
1-methyl-N-(3-methylbutan-2-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by a methyl group at the first position and a 3-methylbutan-2-yl group attached to the nitrogen atom at the fourth position
Preparation Methods
The synthesis of 1-methyl-N-(3-methylbutan-2-yl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with 3-methylbutan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-methyl-N-(3-methylbutan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, leading to the formation of various substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used but generally include a range of pyrazole derivatives with different functional groups.
Scientific Research Applications
1-methyl-N-(3-methylbutan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-methylbutan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-methyl-N-(3-methylbutan-2-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-methyl-1H-pyrazol-4-amine: Lacks the 3-methylbutan-2-yl group, resulting in different chemical and biological properties.
N-(3-methylbutan-2-yl)-1H-pyrazol-4-amine: Lacks the methyl group at the first position, leading to variations in reactivity and applications.
1-methyl-N-(2-methylbutan-2-yl)-1H-pyrazol-4-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-methyl-N-(3-methylbutan-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-7(2)8(3)11-9-5-10-12(4)6-9/h5-8,11H,1-4H3 |
InChI Key |
RHRADENHLOOYQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CN(N=C1)C |
Origin of Product |
United States |
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